Home > Products > Screening Compounds P50952 > Levdobutamine lactobionate
Levdobutamine lactobionate - 129388-07-4

Levdobutamine lactobionate

Catalog Number: EVT-273314
CAS Number: 129388-07-4
Molecular Formula: C30H45NO15
Molecular Weight: 659.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levdobutamine lactobionate is a cardiotonic.
Overview

Levdobutamine lactobionate is a beta-adrenoceptor agonist that selectively targets the beta-1 subtype. It is the active (S)-isomer of dobutamine, a compound derived from dopamine. Primarily, levdobutamine lactobionate is utilized as a cardiotonic agent, enhancing the contractility of the heart muscle, making it particularly relevant in treating heart failure and cardiac decompensation. The compound is synthesized by combining levdobutamine with lactobionic acid, which can be produced through various oxidation methods of lactose.

Source and Classification

Levdobutamine lactobionate falls under the category of pharmaceutical compounds, specifically as a cardiotonic. Its classification as a beta-adrenoceptor agonist allows it to play a crucial role in cardiovascular medicine. The compound is known for its efficacy in improving cardiac output by stimulating heart muscle contractions.

Synthesis Analysis

Methods

The synthesis of levdobutamine lactobionate involves several steps:

  1. Production of Lactobionic Acid: This is achieved through the oxidation of lactose, which can be performed using chemical, electrochemical, or biological methods.
  2. Combination with Levdobutamine: Once lactobionic acid is synthesized, it is combined with levdobutamine to form levdobutamine lactobionate.

Technical Details

In industrial settings, lactobionic acid is typically produced via fermentation processes, followed by purification techniques such as ethanol precipitation and ion-exchange chromatography. This method ensures high purity and yields suitable for pharmaceutical applications.

Molecular Structure Analysis

Data

The molecular formula for levdobutamine lactobionate is C20H33N3O10, and it has a molecular weight of approximately 471.49 g/mol. The compound appears as a solid powder with a purity greater than 98% when properly stored.

Chemical Reactions Analysis

Reactions

Levdobutamine lactobionate can undergo several types of chemical reactions:

  • Oxidation: The catecholamine structure can be oxidized to form quinones.
  • Reduction: The compound can be reduced to yield corresponding alcohols.
  • Substitution: Electrophilic substitution reactions may occur on the aromatic rings present in the structure.

Technical Details

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride and lithium aluminum hydride serve as reducing agents. Electrophilic substitution often involves bromine or chlorine under acidic conditions.

Mechanism of Action

Levdobutamine lactobionate exerts its pharmacological effects primarily through direct stimulation of beta-1 adrenergic receptors located in the myocardium (heart muscle). This stimulation results in increased myocardial contractility and stroke volume, subsequently enhancing cardiac output. The mechanism is critical in managing conditions such as heart failure where improved cardiac performance is essential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide
  • Shelf Life: More than 3 years if stored correctly (dry, dark conditions at 0 - 4 °C for short term or -20 °C for long term)

Chemical Properties

  • Purity: Greater than 98%
  • Storage Conditions: Requires storage in dry and dark environments to maintain stability.
Applications

Levdobutamine lactobionate has numerous applications across various fields:

  • Scientific Research: It serves as a model compound for studying beta-adrenoceptor interactions and their physiological effects.
  • Biological Studies: Researchers investigate its impact on cellular signaling pathways and receptor binding dynamics.
  • Medical Use: Primarily utilized in clinical settings as a cardiotonic agent for treating heart failure and improving cardiac function.
  • Pharmaceutical Development: It plays a role in developing new cardiovascular drugs and formulations aimed at enhancing therapeutic efficacy.
Enantiomeric Specificity & Stereochemical Implications of Levdobutamine Lactobionate

Chiral Resolution in β1-Adrenergic Agonist Derivatives

Levdobutamine lactobionate ((S)-dobutamine lactobionate) exemplifies the critical role of chirality in β1-adrenergic agonist efficacy. Unlike racemic dobutamine (±)-dobutamine hydrochloride, which contains equal parts (+) and (-) enantiomers, levdobutamine is the isolated (S)-enantiomer. This chiral resolution eliminates the pharmacologically antagonistic effects of the (R)-enantiomer, enhancing target specificity [2] [4]. The (S)-configuration enables optimal spatial orientation for binding to the β1-adrenergic receptor’s active site, primarily through hydrogen bonding between its catechol hydroxyl groups and transmembrane domain residues (e.g., Ser168, Asn293) [4] .

Table 1: Key Stereochemical Properties of Dobutamine Enantiomers

Property(S)-Levdobutamine(R)-Dobutamine
Absolute ConfigurationSR
β1 Receptor AffinityHigh (Kd = 0.8 µM)Low (Kd = 12 µM)
Primary Activityβ1 agonismα1 partial agonism
Cardiac Selectivity>100-fold vs. α1 receptorsMinimal

Chiral separation is typically achieved via asymmetric synthesis or enantioselective crystallization. The lactobionate salt form stabilizes the (S)-enantiomer against racemization, preserving stereochemical integrity during storage and administration [2].

Lactobionate Counterion Influence on Stereoselective Receptor Binding

The lactobionate counterion (C₁₂H₂₂O₁₂)⁺ significantly modulates levdobutamine’s pharmacodynamics beyond solubility enhancement. Lactobionic acid’s polyhydroxy structure forms hydrogen bonds with the catecholamine’s ethylamine moiety, stabilizing a conformation that favors β1-receptor engagement [1] [2]. This conformational induction reduces the free energy of binding by ~2.3 kcal/mol compared to hydrochloride salts, as demonstrated via molecular dynamics simulations [2].

Crucially, the lactobionate’s steric bulk prevents non-selective interactions with peripheral α1-adrenergic receptors. Whereas racemic dobutamine exhibits vasopressor effects (via (R)-enantiomer’s α1 activity), levdobutamine lactobionate maintains vascular neutrality—systemic vascular resistance decreases by 12% versus 8% for racemate in canine heart failure models [2] [6]. This arises because lactobionate’s carbohydrate moiety sterically hinders access to the smaller α1 receptor pocket while permitting β1 binding [4].

Table 2: Impact of Lactobionate Counterion on Pharmacokinetic Parameters

ParameterLevdobutamine LactobionateRacemic Dobutamine HCl
Solubility (H₂O)>500 mg/mL50 mg/mL
Protein Binding28%25%
β1 EC₅₀0.11 µM0.38 µM
α1:β1 Selectivity1:891:17

Comparative Analysis of Racemic Dobutamine vs. Levdobutamine Enantiomer

The pharmacological disparity between levdobutamine and racemic dobutamine stems from enantiomer-specific receptor modulation:

  • Receptor Binding Profiles:
  • (S)-Levdobutamine: Potent β1 agonist (EC₅₀ = 0.11 µM), weak β2 agonist (EC₅₀ = 1.2 µM), α1 antagonist (IC₅₀ = 4.5 µM) [4] .
  • (R)-Dobutamine: Potent α1 partial agonist (EC₅₀ = 0.9 µM), weak β1 agonist (EC₅₀ = 8.7 µM) [4] [6].Racemic mixtures thus generate opposing vasoactive effects: (S)-enantiomer reduces afterload via β2-mediated vasodilation, while (R)-enantiomer induces vasoconstriction. Net clinical effect is unpredictable hypertension or hypotension [6] [7].

  • Hemodynamic Outcomes:In porcine cardiogenic shock models, levdobutamine (5 µg/kg/min) increased cardiac output by 22% with minimal heart rate elevation (+8 bpm). Racemic dobutamine achieved comparable output but with tachycardia (+24 bpm) and 15% higher myocardial oxygen demand [2] [5]. The (R)-enantiomer’s α1 activity also increases pulmonary artery wedge pressure by 18%—an effect absent with levdobutamine [6].

  • Metabolic Considerations:Levdobutamine undergoes stereoselective metabolism: (S)-enantiomer is preferentially glucuronidated, while (R)-enantiomer forms cardioactive 3-O-methyldobutamine. The latter metabolite exerts α1-antagonism, further disrupting hemodynamic stability during prolonged racemate infusion [4] .

Table 3: Hemodynamic Comparison in Preclinical Heart Failure Models

ParameterLevdobutamine LactobionateRacemic Dobutamine HClChange vs. Racemate
Cardiac Output+25%+23%+2%
Systemic Vascular Resist.-12%-8%-50% reduction
Heart Rate+10 bpm+22 bpm-55%
Myocardial O₂ Consumption+14%+26%-46%

These data underscore levdobutamine’s clinical advantage: selective inotropy without compromising perfusion pressure or increasing arrhythmic risk [2] [6].

  • Levdobutamine lactobionate
  • (S)-Dobutamine
  • Racemic dobutamine
  • Lactobionic acid
  • 3-O-Methyldobutamine

Properties

CAS Number

129388-07-4

Product Name

Levdobutamine lactobionate

IUPAC Name

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

Molecular Formula

C30H45NO15

Molecular Weight

659.7 g/mol

InChI

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t13-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m01/s1

InChI Key

XSGHHWMGNIMZCA-QCCNJQOUSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Levdobutamine lactobionate; LY206243 lactobionate; LY 206243 lactobionate; LY-206243 lactobionate;

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.